Technical Guide: 4-Oxo-4-(4-propylphenyl)butanoyl chloride (CAS 1429309-23-8)
Technical Guide: 4-Oxo-4-(4-propylphenyl)butanoyl chloride (CAS 1429309-23-8)
Executive Summary
4-Oxo-4-(4-propylphenyl)butanoyl chloride (CAS 1429309-23-8) is a specialized acylating agent and a critical intermediate in the synthesis of bioactive heterocycles and advanced materials. Structurally, it consists of a butyryl chloride backbone substituted at the
This compound serves as a "linchpin" intermediate. Its dual reactivity—stemming from the electrophilic acid chloride and the aryl ketone—allows for divergent synthetic pathways. It is primarily utilized in:
-
Liquid Crystal Synthesis: As a precursor to 7-propyl-1-tetralone derivatives via reduction and cyclization.
-
Medicinal Chemistry: Construction of pyridazinone scaffolds (PDE inhibitors, cardiotonics) via condensation with hydrazines.
-
Late-Stage Functionalization: Introduction of the 4-(4-propylphenyl)-4-oxobutyl moiety into pharmaceutical candidates (e.g., SGLT2 inhibitor analogs or PPAR agonists).
This guide details the physicochemical profile, synthesis, handling protocols, and downstream applications of this compound, designed for researchers requiring high-purity derivatization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
| Property | Data |
| CAS Number | 1429309-23-8 |
| IUPAC Name | 4-Oxo-4-(4-propylphenyl)butanoyl chloride |
| Molecular Formula | C₁₃H₁₅ClO₂ |
| Molecular Weight | 238.71 g/mol |
| Structure | CH₃(CH₂)₂-C₆H₄-C(=O)-CH₂CH₂-C(=O)Cl |
| Appearance | Pale yellow to orange oil or low-melting solid (Predicted) |
| Boiling Point | ~363°C (Predicted at 760 mmHg) |
| Density | ~1.127 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene, Chloroform; Reacts with water/alcohols.[1][2] |
| Stability | Moisture sensitive; hydrolyzes to parent acid and HCl. |
Synthetic Pathway & Mechanism[7]
The synthesis of CAS 1429309-23-8 typically follows a two-stage workflow starting from commodity chemicals.
Stage 1: Regioselective Friedel-Crafts Acylation
The precursor, 4-oxo-4-(4-propylphenyl)butanoic acid (CAS 57821-78-0), is generated by reacting propylbenzene with succinic anhydride in the presence of a Lewis acid (AlCl₃).
-
Mechanism: The succinic anhydride ring opens to form an acylium ion. The propyl group on the benzene ring is an ortho/para director. Due to the steric bulk of the propyl group and the size of the succinic anhydride electrophile, substitution occurs almost exclusively at the para position.
-
Outcome: High regioselectivity for the 4-isomer.
Stage 2: Chlorination
The carboxylic acid is converted to the acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride .[3]
-
Why SOCl₂? It allows for the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.
-
Critical Control: The reaction must be anhydrous to prevent hydrolysis. DMF is often used as a catalyst to form the reactive Vilsmeier-Haack intermediate.
Visualization: Synthesis & Divergent Applications[9]
Figure 1: Synthetic workflow from commodity precursors to the target chloride and its downstream applications in materials and pharma.
Detailed Experimental Protocol
Protocol: Synthesis of 4-Oxo-4-(4-propylphenyl)butanoyl chloride
Note: This protocol assumes the starting material, 4-oxo-4-(4-propylphenyl)butanoic acid, is available. If not, it must be synthesized via Friedel-Crafts acylation of propylbenzene.
Safety: Work in a fume hood. SOCl₂ is corrosive and toxic. HCl and SO₂ gases are evolved.[3]
Reagents
-
Substrate: 4-Oxo-4-(4-propylphenyl)butanoic acid (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)
-
Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)[3]
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Toluene (optional; reaction can be run neat)
Step-by-Step Methodology
-
Setup: Equip a dry Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂) or nitrogen inlet. Connect the outlet to a caustic scrubber (NaOH solution) to trap acidic gases.[3]
-
Dissolution: Charge the RBF with the carboxylic acid substrate. If using solvent, add anhydrous DCM (approx. 5 mL per gram of acid). If running neat (solvent-free), proceed to step 3.
-
Addition: Add Thionyl Chloride dropwise via an addition funnel or syringe. Add 1-2 drops of anhydrous DMF.
-
Observation: Gas evolution (HCl/SO₂) indicates reaction initiation.
-
-
Reaction:
-
Neat: Heat the mixture to 60°C for 2-3 hours.
-
Solvent (DCM): Reflux (approx. 40°C) for 3-5 hours.
-
Monitoring: Monitor by TLC (convert an aliquot to methyl ester using MeOH) or by cessation of gas evolution.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove excess SOCl₂ and solvent under reduced pressure (Rotary Evaporator).
-
Azeotroping: To ensure complete removal of SOCl₂, add dry toluene and evaporate again (repeat 2x).
-
-
Yield: The resulting residue is the crude acid chloride (typically >95% purity), appearing as a yellow/orange oil. It is generally used immediately in the next step without chromatographic purification to avoid hydrolysis.
Applications in Drug Development & Materials[8]
Pyridazinone Scaffolds (Bioactive Heterocycles)
Reaction of this acid chloride (or its parent acid) with hydrazine hydrate yields 6-(4-propylphenyl)-4,5-dihydropyridazin-3(2H)-one .
-
Mechanism: The hydrazine attacks the acid chloride to form a hydrazide, which then undergoes intramolecular condensation with the ketone.
-
Relevance: Pyridazinones are privileged structures in medicinal chemistry, known for PDE3 inhibition (cardiotonics), anti-inflammatory, and antihypertensive activities.
Precursor to 7-Propyl-1-tetralone
While the acid chloride itself does not cyclize to tetralone (which requires a reduced alkyl chain), it is the obligate precursor to the reduced acid (4-(4-propylphenyl)butyric acid ).
-
Workflow: Keto-Acid
Reduction (Wolff-Kishner) Butyric Acid Cyclization (PPA or SOCl₂/AlCl₃) 7-Propyl-1-tetralone . -
Material Science: 7-Propyl-1-tetralone is a key intermediate for synthesizing nematic liquid crystals used in display technologies.
Self-Validating Stability Check
To verify the integrity of the acid chloride before use:
-
The Methanol Test: Take a small drop of the product and dissolve it in anhydrous methanol.
-
Analysis: Run TLC or GC-MS. You should see the quantitative formation of the Methyl ester (Methyl 4-oxo-4-(4-propylphenyl)butanoate).
-
Interpretation: If the parent acid is observed instead of the ester, the chloride has hydrolyzed or the reaction was incomplete.
References
-
PubChem. (n.d.). 4-Oxo-4-(4-propylphenyl)butanoic acid.[4] National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
